Ethyl 4-chlorobutyrate
Description
Significance of Ethyl 4-Chlorobutyrate in Contemporary Organic Synthesis
This compound serves as a crucial building block in modern organic synthesis, primarily due to its dual functionality. innospk.com The presence of a terminal chloride provides a site for nucleophilic substitution, while the ethyl ester group can undergo various reactions such as hydrolysis, transesterification, and reduction. This versatility makes it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. innospk.comfengchengroup.comnbinno.comsmolecule.com
One of the most prominent applications of this compound is in the preparation of cyclopropane (B1198618) derivatives. guidechem.comhsppharma.comchemicalbook.com These three-membered ring structures are integral components of numerous biologically active molecules and pharmaceutical compounds. innospk.comorgsyn.org The intramolecular cyclization of this compound, typically induced by a strong base, is a common strategy for constructing the cyclopropane ring. google.com
Furthermore, this compound is a key starting material for producing other important synthetic intermediates. For instance, it is readily converted to ethyl 4-iodobutyrate through a Finkelstein reaction using sodium iodide. guidechem.comfishersci.bechemicalbook.com The iodo-derivative is often more reactive and preferred in certain synthetic routes. Its utility also extends to the fragrance and flavor industry, where its fruity odor makes it a useful additive in perfumes and cosmetics. fengchengroup.com The compound's role as a precursor is critical in the synthesis of complex molecules for drug development and chemical research. innospk.com
Historical Context of this compound Utilization in Chemical Transformations
The use of this compound in chemical synthesis has been documented for many decades. Early research, such as a 1938 study by Rambaud, investigated the condensation of this compound with aqueous potassium hydroxide (B78521) on pumice. google.com This reaction yielded the ethyl ester of cyclopropanecarboxylic acid, alongside the free acid and γ-butyrolactone, demonstrating an early application of this compound in forming cyclopropane rings. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-chlorobutanoate | |
|---|---|---|
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InChI |
InChI=1S/C6H11ClO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
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InChI Key |
OPXNFHAILOHHFO-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC(=O)CCCCl | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID90185431 | |
| Record name | Ethyl 4-chlorobutyrate | |
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Molecular Weight |
150.60 g/mol | |
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Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Ethyl 4-chlorobutyrate | |
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CAS No. |
3153-36-4 | |
| Record name | Ethyl 4-chlorobutyrate | |
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| Record name | Ethyl 4-chlorobutyrate | |
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| Record name | ETHYL 4-CHLOROBUTYRATE | |
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Synthetic Methodologies for Ethyl 4 Chlorobutyrate and Its Precursors
Established Industrial Synthesis Routes to Ethyl 4-Chlorobutyrate
Industrially, this compound is primarily synthesized through two main effective routes that are scalable for large-scale production.
Esterification of 4-Chlorobutyric Acid with Ethanol (B145695)
A primary industrial method for producing this compound is the Fischer esterification of 4-chlorobutyric acid with ethanol. fengchengroup.commasterorganicchemistry.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. fengchengroup.com The process involves heating a mixture of 4-chlorobutyric acid and an excess of ethanol in the presence of the acid catalyst. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the water produced during the reaction is continuously removed. masterorganicchemistry.com The use of excess ethanol also helps to maximize the yield of the final product. masterorganicchemistry.com After the reaction is complete, the crude product is purified, typically by distillation, to obtain this compound. fengchengroup.com
This method is a classic example of Fischer esterification, a widely used reaction in the chemical industry for the synthesis of esters from carboxylic acids and alcohols. masterorganicchemistry.comcsic.es The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the ester. masterorganicchemistry.com
Cleavage and Esterification of γ-Butyrolactone
Another significant industrial route for the synthesis of this compound involves the ring-opening cleavage and subsequent esterification of γ-butyrolactone. nih.govresearchgate.net This method is advantageous as γ-butyrolactone is a readily available and low-cost starting material. nih.gov The reaction can be achieved by treating γ-butyrolactone with hydrogen chloride in ethanol. google.com In this process, anhydrous hydrogen chloride is passed through a solution of γ-butyrolactone in ethanol, leading to the opening of the lactone ring and the formation of the corresponding ethyl ester. One reported method specifies reacting γ-butyrolactone with a tenfold molar excess of ethanol saturated with hydrogen chloride at room temperature for 48 hours, achieving a yield of 91%. google.com
An alternative approach utilizes thionyl chloride in the presence of a lower alkanol like ethanol. google.com This one-step method is considered simplified and economical. google.com The reaction of γ-butyrolactone with thionyl chloride and ethanol produces this compound directly. google.com This process avoids the need for high pressure and temperature that can be associated with other methods. google.com The reaction of γ-butyrolactone with inorganic halides like phosphorus trichloride (B1173362) has also been reported, although this can have disadvantages related to atom economy and environmental friendliness. google.com
Laboratory-Scale Preparation Protocols for this compound
For laboratory-scale synthesis, specific and efficient protocols have been developed for the preparation of this compound.
Dihydrofuran-2-one and Ethanol with Thionyl Chloride
A well-documented laboratory method for the preparation of this compound involves the reaction of Dihydrofuran-2-one (an alternative name for γ-butyrolactone) with ethanol in the presence of thionyl chloride. guidechem.com This reaction is typically carried out by heating the mixture. A reported procedure specifies a reaction time of 16 hours, resulting in a yield of 80%. guidechem.com This method provides a direct conversion of the lactone to the desired chloroester in a single step. google.com
Green Chemistry Approaches in the Synthesis of this compound Derivatives
In line with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, biocatalytic methods are being explored for the synthesis of derivatives of this compound. nih.govresearchgate.net
Biocatalytic Reduction Strategies for Ethyl 4-Chloro-3-oxobutanoate
A significant area of research in green chemistry focuses on the biocatalytic reduction of Ethyl 4-chloro-3-oxobutanoate to produce optically active ethyl (S)-4-chloro-3-hydroxybutanoate and its (R)-enantiomer. researchgate.netmdpi.comnih.gov These chiral hydroxyesters are valuable building blocks for the synthesis of various pharmaceuticals. mdpi.comresearchgate.net
This asymmetric reduction is achieved using whole-cell biocatalysts or isolated enzymes, such as carbonyl reductases. mdpi.comnih.gov These biocatalytic methods offer several advantages over traditional chemical reductions, including mild reaction conditions, high selectivity, and high conversion rates. mdpi.com
Various microorganisms have been employed for this transformation, including Aureobasidium pullulans, Candida magnoliae, and recombinant Escherichia coli. researchgate.netnih.govkoreascience.kr For instance, the reduction of Ethyl 4-chloro-3-oxobutanoate using Aureobasidium pullulans has been studied in an aqueous/ionic liquid biphasic system to enhance productivity and optical purity. researchgate.net Similarly, whole cells of Candida magnoliae have been used in a water/n-butyl acetate (B1210297) two-phase system to overcome substrate inhibition, achieving a high yield and enantiomeric excess. koreascience.kr
The use of isolated enzymes, such as NADH-dependent reductase from Candida magnoliae (CmCR) overexpressed in E. coli, has also been shown to be highly efficient for the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate. nih.gov Another study utilized an NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor in an n-butyl acetate-water diphasic system, which effectively overcame substrate instability and enzyme inhibition issues observed in a purely aqueous system. nih.gov
These biocatalytic strategies represent a move towards more sustainable and environmentally friendly manufacturing processes in the pharmaceutical and chemical industries. researchgate.net
Table 1: Research Findings on Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate
| Biocatalyst | Product | System | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Sporobolomyces salmonicolor AKU4429 (aldehyde reductase) | Ethyl (R)-4-chloro-3-hydroxybutanoate | n-butyl acetate-water diphasic system | 95.4% | 86% | nih.gov |
| Aureobasidium pullulans CGMCC 1244 | Ethyl (S)-4-chloro-3-hydroxybutanoate | Aqueous/ionic liquid biphase system | Not specified | Not specified | researchgate.net |
| Candida magnoliae JX120-3 | Ethyl (S)-4-chloro-3-hydroxybutanoate | water/n-butyl acetate two-phase system | 93.8% | 92.7% | koreascience.kr |
| Recombinant E. coli CCZU-K14 (expressing CmCR from Candida magnoliae) | Ethyl (S)-4-chloro-3-hydroxybutanoate | Aqueous system | >99.9% conversion | >99.9% | nih.gov |
Enzymatic Promoted Asymmetric Reduction for Chiral Intermediates
The synthesis of chiral intermediates for this compound, particularly ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) and ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE), is effectively achieved through enzymatic asymmetric reduction of a prochiral ketone precursor, ethyl 4-chloro-3-oxobutanoate (COBE), also known as ethyl 4-chloroacetoacetate (CAAE). nih.govnih.gov This biocatalytic approach is favored for its high stereoselectivity and operation under mild reaction conditions. A variety of microorganisms and isolated enzymes have been identified and engineered to facilitate this conversion with high efficiency and enantiomeric purity. nih.gov
The core of this methodology lies in the use of oxidoreductases, such as alcohol dehydrogenases (ADHs) and carbonyl reductases, which utilize cofactors like NADH or NADPH to reduce the ketone group of COBE to a hydroxyl group, thereby creating a new chiral center. nih.govunipd.it To overcome the high cost of these cofactors, whole-cell biocatalysts or co-expression systems incorporating a cofactor regeneration cycle are commonly employed. acs.orgproquest.com
The production of (S)-CHBE, a key precursor for various pharmaceuticals, has been a significant focus of research. proquest.comnih.gov Enzymes that preferentially produce the (S)-enantiomer are sourced from various microorganisms.
An NADH-dependent reductase (CmCR) from Candida magnoliae, when overexpressed in Escherichia coli (strain CCZU-K14), demonstrated highly efficient synthesis of (S)-CHBE from COBE. nih.gov This system achieved a high yield (>99.0%) and an exceptional enantiomeric excess (>99.9% ee) within 14 hours, even at a high substrate concentration of 3000 mM. nih.gov Similarly, a novel NADPH-dependent reductase (CaCR) from Candida albicans, co-expressed with a glucose dehydrogenase for cofactor regeneration, produced 1320 mM of (S)-CHBE with an optical purity greater than 99% ee in a water/butyl acetate biphasic system. researchgate.net
Another strategy involves co-expressing a carbonyl reductase from Pichia stipitis and a glucose dehydrogenase from Bacillus megaterium in E. coli. proquest.com This recombinant whole-cell catalyst successfully performed the asymmetric reduction of COBE to (S)-CHBE with an enantiomeric excess of over 99%. proquest.com In a water/n-butyl acetate system, this co-expression system yielded 1,398 mM of the product in the organic phase, with a molar yield of 90.7%. proquest.com The use of whole cells of Geotrichum candidum has also been shown to reduce 4-chloro-3-oxobutanoic acid methyl ester to its corresponding (S)-alcohol with a 95% reaction yield and 96% ee. nih.gov
Table 1: Enzymatic Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE)
| Enzyme/Microorganism | Enzyme Type | Substrate | Cofactor System | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|---|
| E. coli CCZU-K14 (Candida magnoliae) | NADH-dependent reductase (CmCR) | Ethyl 4-chloro-3-oxobutanoate (COBE) | NADH | >99.0% | >99.9% | nih.gov |
| Recombinant E. coli (Pichia stipitis & Bacillus megaterium) | Carbonyl reductase & Glucose dehydrogenase | Ethyl 4-chloro-3-oxobutanoate (COBE) | NADH regeneration | 90.7% | >99% | proquest.com |
| E. coli with Candida albicans reductase | NADPH-dependent reductase (CaCR) & Glucose dehydrogenase | Ethyl 4-chloro-3-oxobutanoate (COBE) | NADPH regeneration | Not specified | >99% | researchgate.net |
| Geotrichum candidum SC 5469 | Whole cells | 4-chloro-3-oxobutanoic acid methyl ester | Glucose-grown cells | 95% | 96% | nih.gov |
| Saccharomyces cerevisiae | Whole cells | Ethyl 4-chloroacetoacetate (ECA) | Glucose | 84% | 93% | researchgate.net |
The (R)-enantiomer, (R)-CHBE, is another valuable chiral building block, notably used in the synthesis of L-carnitine. researchgate.netelsevierpure.com The synthesis of (R)-CHBE is achieved using enzymes that exhibit the opposite stereoselectivity to those used for the (S)-enantiomer.
For instance, an NADPH-dependent aldehyde reductase (ARI) isolated from Sporobolomyces salmonicolor has been used to convert CAAE to (R)-CHBE with an enantiomeric excess greater than 92%. nih.gov Recombinant E. coli cells expressing a secondary alcohol dehydrogenase from Candida parapsilosis (CpSADH) have also been utilized. unipd.itresearchgate.net Using 2-propanol for NADH regeneration, this system produced 36.6 g/L of (R)-ECHB, achieving a 95.2% conversion yield and an excellent enantioselectivity of 99% ee. researchgate.net
Researchers have also constructed a stereoselective carbonyl reductase toolbox to screen for enzymes capable of producing (R)-CHBE. From this, two aldo-keto reductases from the probiotic Lactobacillus plantarum were identified, both of which could reduce COBE to (R)-CHBE with an enantioselectivity of 99%. researchgate.net Furthermore, the YOL151W reductase from Saccharomyces cerevisiae, expressed in E. coli and immobilized on magnetic microparticles, was used in a coupled reaction with glucose dehydrogenase for NADPH regeneration. elsevierpure.com This system converted 20 mM ECOB exclusively into (R)-ECHB with an enantiomeric excess of 98%. elsevierpure.com
Table 2: Enzymatic Synthesis of Ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE)
| Enzyme/Microorganism | Enzyme Type | Substrate | Cofactor System | Yield/Conversion | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|---|
| Sporobolomyces salmonicolor | Aldehyde reductase (ARI) | Ethyl 4-chloroacetoacetate (CAAE) | NADPH | Not specified | >92% | nih.gov |
| Recombinant E. coli (Candida parapsilosis) | Secondary alcohol dehydrogenase (CpSADH) | Ethyl 4-chloroacetoacetate | NADH regeneration (2-propanol) | 95.2% conversion | 99% | unipd.itresearchgate.net |
| Lactobacillus plantarum DSM20174 | Aldo-keto reductases (LP-AKRs) | Ethyl 4-chloro-3-oxobutanoate (COBE) | Not specified | Not specified | 99% | researchgate.net |
| Recombinant E. coli (Saccharomyces cerevisiae) | Immobilized YOL151W reductase & Glucose dehydrogenase | Ethyl-4-chloro-3-oxobutanoate (ECOB) | NADPH regeneration | Not specified | 98% | elsevierpure.com |
Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Chlorobutyrate
Pyrolysis Reactions of Ethyl 4-Chlorobutyrate
The study of gas-phase reactions provides fundamental insights into chemical reaction mechanisms at a microscopic level. rsc.org The thermal decomposition, or pyrolysis, of this compound has been investigated to understand its unimolecular reaction pathways.
Kinetics and Mechanism of Gas-Phase Pyrolysis
The gas-phase elimination kinetics of this compound have been studied in seasoned static systems, revealing a homogeneous and unimolecular reaction that adheres to a first-order rate law. rsc.orgacs.org Research conducted by G. Chuchani and A. Rotinov determined the rate constant for this process over a temperature range of 360.5–419.8°C. rsc.org The pyrolysis is believed to proceed through a molecular mechanism involving a six-membered cyclic transition state. In this mechanism, the carbonyl oxygen acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine. This is accompanied by the transfer of the ethyl group to the chlorine atom, leading to the concurrent formation of γ-butyrolactone and ethyl chloride. rsc.org
The temperature dependence of the rate constant (k) is described by the Arrhenius equation below. rsc.org
Arrhenius Equation for the Pyrolysis of this compound
| Parameter | Value |
|---|---|
| Log A (s⁻¹) | 12.19 ± 0.22 |
| Activation Energy (Ea) | 45.92 ± 0.50 kcal/mol |
| Arrhenius Equation | k (s⁻¹) = 10¹².¹⁹ exp(-45920/RT) |
Data sourced from the International Journal of Chemical Kinetics. rsc.org
Formation of γ-Butyrolactone via Thermal Decomposition
The primary product of the thermal decomposition of this compound is γ-butyrolactone. rsc.org The formation of this five-membered lactone occurs through an intramolecular cyclization reaction. The mechanism involves an intramolecular nucleophilic substitution (Sₙi), where the carbonyl oxygen atom attacks the electrophilic carbon bonded to the chlorine atom. This concerted process leads to the displacement of the chloride ion, which subsequently combines with the ethyl group of the ester, resulting in the formation of the stable cyclic ester, γ-butyrolactone, and the elimination of ethyl chloride. This type of intramolecular reaction is favored due to the formation of a thermodynamically stable five-membered ring.
Nucleophilic Substitution Reactions Involving the Chloride Moiety of this compound
The primary chloride in this compound is a good leaving group, making the compound an excellent substrate for Sₙ2 reactions. This allows for the introduction of various nucleophiles at the terminal position of the butyrate (B1204436) chain.
Formation of 4-Iodo-butyric Acid Ethyl Ester
The conversion of this compound to ethyl 4-iodobutyrate is a classic example of the Finkelstein reaction. iitk.ac.inwikipedia.orgbyjus.com This reaction involves treating the alkyl chloride with a solution of sodium iodide (NaI) in a suitable solvent, typically dry acetone. byjus.comguidechem.com The reaction proceeds via an Sₙ2 mechanism, where the iodide ion acts as the nucleophile and displaces the chloride ion. iitk.ac.inbyjus.com The success of the Finkelstein reaction is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, whereas the sodium chloride (NaCl) formed as a byproduct is insoluble and precipitates out of the solution. wikipedia.orgtaylorandfrancis.com This precipitation removes the chloride ion from the equilibrium, driving the reaction to completion. wikipedia.orgtaylorandfrancis.com
Typical Conditions for Finkelstein Reaction
| Reactant | Reagent | Solvent | Conditions | Product |
|---|
Information based on standard Finkelstein reaction protocols. wikipedia.orgbyjus.comguidechem.com
Nucleophilic Reactions with Halogenated Nitrophenols
This compound can serve as an alkylating agent in the Williamson ether synthesis to form aryl ethers. francis-press.comfrancis-press.com This reaction can be applied to various phenols, including those substituted with electron-withdrawing groups like halogens and nitro groups. In this process, a weak base, such as potassium carbonate (K₂CO₃), is used to deprotonate the acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the C-Cl bond in this compound in an Sₙ2 reaction, displacing the chloride and forming the corresponding aryl ether. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, which facilitates the Sₙ2 pathway. Halogenated nitrophenols are suitable substrates for this reaction.
Carbon-Carbon Bond Forming Reactions Facilitated by this compound
As a primary alkyl halide, this compound is an effective electrophile for forming new carbon-carbon bonds by reacting with various carbon nucleophiles. A prominent example is its use in the malonic ester synthesis. libretexts.orglibretexts.org This synthetic route allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms. libretexts.org
The process begins with the deprotonation of diethyl malonate using a strong base, such as sodium ethoxide (NaOEt), to generate a resonance-stabilized enolate. libretexts.orgpearson.com This enolate carbanion is a potent nucleophile that subsequently attacks the electrophilic terminal carbon of this compound in an Sₙ2 reaction, displacing the chloride and forming a new C-C bond. libretexts.orglibretexts.org The resulting product is a tri-ester. This intermediate can then be subjected to acidic hydrolysis and heating. This final step hydrolyzes all three ester groups to carboxylic acids, and the resulting β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) upon heating to yield a substituted carboxylic acid. libretexts.orgpearson.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| γ-Butyrolactone |
| Ethyl chloride |
| 4-Iodo-butyric acid ethyl ester (Ethyl 4-iodobutyrate) |
| Sodium iodide |
| Sodium chloride |
| Halogenated Nitrophenols |
| Potassium carbonate |
| Diethyl malonate |
Grignard Reagent Reactions
This compound serves as a versatile substrate in reactions involving Grignard reagents, leading to the formation of various important chemical structures. One notable application is in the Kulinkovich cyclopropanation reaction. This process utilizes a Grignard reagent to transform the ester functionality of this compound into a cyclopropanol (B106826) ring. This reaction is a key step in the synthesis of complex molecules like bicyclo[3.1.1]heptanes (BCHeps), which are considered valuable bioisosteres for meta-substituted benzene (B151609) rings in drug discovery domainex.co.uk. The initial cyclopropanation is followed by further transformations, such as mesylation of the resulting alcohol, to facilitate subsequent rearrangement and ring expansion reactions domainex.co.uk.
Furthermore, Grignard reagents can be employed as catalysts in the reduction of esters. In a specific example, methyl magnesium chloride (MeMgCl) has been used to catalyze the hydroboration of ethyl 4-chlorobutanoate with pinacolborane. This reaction efficiently reduces the ester to the corresponding alcohol, achieving a high yield of 99% in approximately three hours at room temperature nih.gov. This method presents a green chemistry approach, avoiding the need for complex ligand systems or harsh reaction conditions typically required for ester reductions nih.gov.
The general reactivity of esters with Grignard reagents involves a nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl carbon, leading to the formation of a tertiary alcohol after a second equivalent of the Grignard reagent reacts with the intermediate ketone. However, in the case of catalytic applications like hydroboration, the Grignard reagent activates the substrate towards reduction by the borane (B79455) agent without being consumed in a stoichiometric addition to the carbonyl group nih.gov.
Cross-Electrophile Coupling Reactions
Cross-electrophile coupling (XEC) reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, and derivatives of this compound are effective substrates in this class of reactions. These reactions typically involve the coupling of two different electrophiles, such as an alkyl halide and an aryl halide, in the presence of a transition metal catalyst and a stoichiometric reductant. Alkyl chlorides, while more abundant and stable than bromides or iodides, have been less utilized until the development of more potent catalytic systems digitellinc.comresearchgate.net.
A significant application is the nickel-catalyzed cross-coupling of aryl halides with alkyl halides. For instance, ethyl 4-bromobutyrate, a close analog of this compound, has been successfully coupled with N-(4-bromophenyl)-4-methylbenzenesulfonamide to produce ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate nih.govnih.gov. This reaction proceeds under the catalysis of a nickel-bipyridine complex and uses zinc dust as the reducing agent nih.gov. The success of this reaction with an alkyl bromide strongly suggests the applicability of similar conditions for this compound, which is part of the broader class of underutilized alkyl chloride feedstocks researchgate.net.
To address the challenge of activating stable alkyl chlorides, dual-catalytic systems have been developed. One such system employs both nickel and titanium catalysts digitellinc.com. In this method, the titanium catalyst is responsible for generating an alkyl radical from the alkyl chloride via halogen abstraction. Concurrently, the nickel catalyst activates the aryl halide through oxidative addition. The nickel center then captures the alkyl radical, and subsequent reductive elimination yields the desired cross-coupled product digitellinc.com. This dual-catalyst approach allows for independent control over the activation of each electrophile, enabling broader substrate scope and optimization possibilities digitellinc.com.
Mechanistically, many of these cross-coupling reactions proceed through the generation of an alkyl radical from the alkyl halide. In metallaphotoredox strategies, a photocatalyst, upon excitation by visible light, can initiate a process that leads to halogen atom abstraction from the alkyl chloride, forming the key alkyl radical intermediate. This radical is then intercepted by an activated nickel complex to forge the new C(sp³)–C(sp²) bond nih.gov.
Reductive Transformations of this compound Derivatives
Selective Reduction for Chiral Hydroxy Esters
The selective reduction of keto-derivatives of this compound is a critical process for the synthesis of optically active chiral hydroxy esters. These chiral building blocks are highly valuable intermediates in the pharmaceutical industry for manufacturing drugs such as L-carnitine and angiotensin-converting enzyme (ACE) inhibitors researchgate.net. For example, ethyl (R)-3-hydroxy-4-chlorobutyrate is a key precursor for (R)-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB) researchgate.net.
One chemical method for this transformation involves the selective reduction of (R)-4-(trichloromethyl)-oxetan-2-one. Through catalytic hydrogenation over a palladium-on-carbon catalyst in the presence of potassium acetate (B1210297), this substrate is directly converted into ethyl (R)-3-hydroxy-4-chlorobutyrate researchgate.net. This process demonstrates a direct and selective route to the desired chiral hydroxy ester.
The broader challenge in these reductions is achieving high enantioselectivity, which has led to the extensive development of biocatalytic methods alongside traditional chemical synthesis. These enzymatic and microbial systems often provide superior control over the stereochemical outcome of the reaction.
Microbial Reduction and Enantioselectivity
Microbial and enzymatic reductions of ethyl 4-chloro-3-oxobutanoate (COBE), a ketone derivative of this compound, are highly efficient methods for producing enantiomerically pure ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) and its (R)-enantiomer. These chiral alcohols are crucial intermediates for various pharmaceuticals nih.gov. The high stereoselectivity of microbial reductases makes them ideal catalysts for these asymmetric transformations.
A variety of microorganisms and their isolated enzymes have been investigated for this purpose. For instance, a robust NADH-dependent reductase from Candida magnoliae (CmCR), when overexpressed in Escherichia coli, has demonstrated high efficiency in synthesizing (S)-CHBE nih.gov. Under optimized conditions, this recombinant E. coli strain can reduce high concentrations of COBE (up to 3000 mM) to (S)-CHBE with excellent yields (>99.0%) and near-perfect enantiomeric excess (>99.9% ee) nih.gov.
The table below summarizes the performance of various microbial systems in the enantioselective reduction of ethyl 4-chloro-3-oxobutanoate.
| Microbial System | Product Enantiomer | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| E. coli CCZU-K14 (Candida magnoliae reductase) | (S)-CHBE | 3000 | >99.0 | >99.9 | nih.gov |
| Saccharomyces cerevisiae (Baker's Yeast) | (R)- or (S)-CHBE | Not specified | Variable | Variable | researchgate.net |
The enantioselectivity of these microbial reductions can be influenced by various factors. In the case of Saccharomyces cerevisiae (baker's yeast), the stereochemical outcome—whether the (R) or (S) enantiomer is produced—can be controlled by modifying the reaction conditions and the physiological state of the yeast cells researchgate.net. Metabolites formed during the reaction, such as chloroacetone, can also act as important effectors, influencing the enantioselectivity of the reduction process researchgate.net.
Radical Reactions and Mechanistic Studies Involving this compound
Applications as Radical Precursors
This compound, as an alkyl chloride, is a valuable precursor for the generation of alkyl radicals, which are versatile intermediates in organic synthesis. The carbon-chlorine bond can be cleaved under specific conditions to form a primary alkyl radical, which can then participate in a variety of bond-forming reactions. The generation of radicals from stable and readily available alkyl halides is a cornerstone of modern synthetic chemistry, with photoredox catalysis providing a particularly mild and efficient method for this transformation iu.edu.
A prominent application of this compound as a radical precursor is in the synthesis of complex caged hydrocarbon structures. It serves as the commercial starting material for the multigram-scale synthesis of [3.1.1]propellane researcher.lifenih.gov. This multi-step synthesis begins with the Kulinkovich cyclopropanation of this compound, followed by a series of transformations that ultimately lead to the strained propellane molecule domainex.co.uk. The subsequent reactions of [3.1.1]propellane, such as photocatalyzed atom-transfer radical addition (ATRA), highlight the utility of generating radical intermediates to construct bicyclo[3.1.1]heptanes (BCHeps), which are important as bioisosteres in medicinal chemistry researcher.lifenih.gov.
The general mechanism for generating an alkyl radical from an alkyl chloride often involves a single-electron transfer (SET) process. In photoredox catalysis, a photocatalyst, excited by visible light, can reduce the alkyl chloride, leading to the cleavage of the C-Cl bond and formation of the alkyl radical iu.edu. Alternatively, other strategies like halogen-atom-transfer (XAT) can be employed, where a radical species abstracts the chlorine atom from the alkyl chloride to generate the desired alkyl radical intermediate iu.edu. These generated radicals are powerful intermediates for creating carbon-carbon bonds, essential in the synthesis of natural products and pharmaceuticals iu.edu.
Mechanistic Insights into Radical Chain Reactions
The reactivity of this compound in the context of radical chain reactions provides a valuable case study for understanding the fundamental principles of radical chemistry. While specific kinetic studies exclusively focused on this compound are not extensively documented in publicly available literature, a robust mechanistic understanding can be constructed by analogy to well-established principles of radical reactions involving alkyl halides and by examining studies of similar haloalkanoates. The most common radical chain reactions involving substrates like this compound are additions to unsaturated systems and cyclization reactions. A pertinent example to consider is the intramolecular cyclization to form a cyclopropane (B1198618) ring system, which proceeds via a classical radical chain mechanism.
This mechanism can be dissected into three key stages: initiation, propagation, and termination. A common method for initiating such reactions is the thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator, such as tri-n-butyltin hydride (Bu₃SnH).
Initiation: The process begins with the homolytic cleavage of the initiator, AIBN, upon heating. This generates two cyanoisopropyl radicals and a molecule of nitrogen gas. The cyanoisopropyl radical then abstracts a hydrogen atom from tri-n-butyltin hydride to produce the tri-n-butyltin radical (Bu₃Sn•), which is the key chain-carrying species.
Step 1: (CH₃)₂C(CN)N=NC(CN)(CH₃)₂ (AIBN) → 2 (CH₃)₂C(CN)• + N₂
Step 2: (CH₃)₂C(CN)• + Bu₃SnH → (CH₃)₂CH(CN) + Bu₃Sn•
Propagation: The propagation phase consists of a series of steps that consume reactants and regenerate the chain-carrying radical.
Step 3 (Halogen Abstraction): The tri-n-butyltin radical abstracts the chlorine atom from this compound to form the primary 4-ethoxycarbonyl-1-butyl radical and tri-n-butyltin chloride. This step is driven by the formation of the strong Sn-Cl bond.
Cl(CH₂)₃CO₂C₂H₅ + Bu₃Sn• → •CH₂(CH₂)₂CO₂C₂H₅ + Bu₃SnCl
Step 4 (Intramolecular Cyclization): The newly formed carbon-centered radical can then undergo an intramolecular cyclization. For this particular radical, a 3-exo-trig cyclization would lead to the formation of a thermodynamically stable cyclopropylmethyl radical. While other cyclization pathways might be envisioned, the formation of three-membered rings in this manner is less common and often slower than intermolecular reactions or other intramolecular pathways if available. However, for the sake of illustrating a potential radical chain pathway for this specific molecule, we will consider this cyclization. A more favorable and commonly studied reaction for analogous systems is the 5-exo-trig cyclization of 5-hexenyl radicals.
Step 5 (Hydrogen Atom Transfer): The cyclized radical then abstracts a hydrogen atom from a molecule of tri-n-butyltin hydride. This step yields the final cyclized product, ethyl cyclopropanecarboxylate (B1236923), and regenerates the tri-n-butyltin radical, which can then participate in another cycle of the chain reaction.
(c-C₃H₄)CO₂C₂H₅• + Bu₃SnH → (c-C₃H₅)CO₂C₂H₅ + Bu₃Sn•
Termination: The radical chain reaction is terminated when two radical species combine, effectively removing the chain carriers from the reaction mixture. Various termination steps are possible, including the combination of two tri-n-butyltin radicals, the combination of a tri-n-butyltin radical with the substrate radical, or the combination of two substrate radicals.
2 Bu₃Sn• → Bu₃Sn-SnBu₃
•CH₂(CH₂)₂CO₂C₂H₅ + Bu₃Sn• → Bu₃Sn(CH₂)₃CO₂C₂H₅
2 •CH₂(CH₂)₂CO₂C₂H₅ → C₂H₅O₂C(CH₂)₆CO₂C₂H₅
The efficiency and outcome of such radical chain reactions are highly dependent on the reaction conditions. The relative concentrations of the reactants play a crucial role. For instance, a high concentration of the hydrogen donor (Bu₃SnH) can lead to premature reduction of the initial radical before cyclization can occur. Conversely, a low concentration of the hydrogen donor favors the cyclization step.
| Entry | Substrate | Initiator (mol%) | H-Donor (equiv) | Solvent | Temp (°C) | Product(s) | Yield (%) | Diastereoselectivity (cis:trans) |
| 1 | Ethyl 6-bromo-2-hexenoate | AIBN (10) | Bu₃SnH (1.1) | Benzene | 80 | Ethyl 2-(cyclopentylmethyl)acetate | 85 | 7:1 |
| 2 | Ethyl 6-bromo-2-methyl-2-hexenoate | AIBN (10) | Bu₃SnH (1.1) | Toluene | 110 | Ethyl 2-(2-methylcyclopentyl)acetate | 78 | 4:1 |
| 3 | Ethyl 7-bromo-2-heptenoate | AIBN (10) | Bu₃SnH (1.2) | Benzene | 80 | Ethyl 2-(cyclohexylmethyl)acetate | 65 | 5:1 |
These data illustrate that radical cyclizations can be highly efficient and stereoselective, with the stereochemical outcome often being predictable based on the transition state geometries of the cyclization step. For the hypothetical cyclization of the 4-ethoxycarbonyl-1-butyl radical, the stereochemical considerations would be simpler as no new stereocenters are formed in the ring itself.
Applications of Ethyl 4 Chlorobutyrate in the Synthesis of Complex Organic Molecules
Precursor in Pharmaceutical Synthesis
Ethyl 4-chlorobutyrate and its derivatives are pivotal starting materials in the creation of numerous pharmaceuticals. fengchengroup.com The presence of both an ester and a chloro functional group allows for a variety of chemical modifications, making it an adaptable precursor for constructing the carbon skeletons of many active pharmaceutical ingredients.
While this compound is a valuable building block in the broader pharmaceutical and chemical industries, its specific application as a direct precursor in the synthesis of modern anesthetics and sedatives is not extensively detailed in prominent research. fengchengroup.com However, its role as a versatile organic intermediate suggests its potential utility in constructing the foundational structures of various bioactive compounds. The development of local anesthetics, for instance, often involves the synthesis of molecules with specific lipophilic and hydrophilic domains, a structural motif to which intermediates derived from butyrate (B1204436) esters could theoretically contribute.
One of the most significant applications of this compound derivatives is in the synthesis of statins, a class of drugs that inhibit the HMG-CoA reductase enzyme to lower cholesterol levels. google.commdpi.com The chiral side chain of many statins is constructed using key intermediates derived from this compound.
The process typically begins with the asymmetric reduction of ethyl 4-chloroacetoacetate (COBE) to produce the chiral alcohol, ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE). mdpi.com This chiral building block is essential for establishing the correct stereochemistry in the final statin molecule. For example, (S)-CHBE is a vital intermediate in the manufacture of Atorvastatin (B1662188). researchgate.netinnospk.com This intermediate can be further converted into other critical synthons, such as ethyl (R)-4-cyano-3-hydroxybutyrate, also known as hydroxynitrile (HN), which is a key component in the synthesis of the atorvastatin side chain. mdpi.comnih.gov
Table 1: Key Intermediates in Statin Synthesis Derived from this compound Precursors
| Precursor | Intermediate Name | Abbreviation | Role in Statin Synthesis |
| Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutyrate | (S)-CHBE | Primary chiral building block for statin side chains. researchgate.net |
| Ethyl (S)-4-chloro-3-hydroxybutyrate | Ethyl (R)-4-cyano-3-hydroxybutyrate | HN | Key synthon for the side chain of Atorvastatin. mdpi.comnih.gov |
This compound derivatives are instrumental in the industrial synthesis of L-carnitine, a vital compound involved in fatty acid metabolism. nih.gov The synthesis leverages the stereoselective conversion of a precursor to create the specific (R)-enantiomer required for biological activity.
The synthetic route generally starts with ethyl 4-chloroacetoacetate, which undergoes an enantioselective reduction to yield ethyl (R)-4-chloro-3-hydroxybutyrate. google.compatsnap.com This reaction can be achieved through various methods, including catalytic hydrogenation with a ruthenium complex or enzymatic reduction using ketoreductases. patsnap.comgoogle.com The resulting optically active intermediate, ethyl (R)-4-chloro-3-hydroxybutyrate, is then subjected to a reaction with trimethylamine (B31210). This step involves the displacement of the chlorine atom by the amine, followed by hydrolysis of the ester group to yield L-carnitine. google.comgoogle.com
Table 2: Synthetic Pathway to L-Carnitine
| Step | Starting Material | Key Transformation | Product |
| 1 | Ethyl 4-chloroacetoacetate | Asymmetric reduction | Ethyl (R)-4-chloro-3-hydroxybutyrate. google.com |
| 2 | Ethyl (R)-4-chloro-3-hydroxybutyrate | Reaction with trimethylamine and hydrolysis | L-Carnitine. google.com |
The chiral intermediates derived from this compound are also valuable precursors for synthesizing non-proteinogenic amino acids, which are components of many biologically active natural products. Specifically, ethyl (R)-4-chloro-3-hydroxybutyrate serves as a key intermediate for the synthesis of (R)-4-amino-3-hydroxybutyric acid (GABOB), a known agonist of the gamma-aminobutyric acid (GABA) receptor. researchgate.net The synthesis of these β-hydroxy γ-amino acids is of significant interest due to their presence in important molecules like pepstatin and the didemnins. nih.gov The synthon ethyl (R)-4-cyano-3-hydroxybutanoate, also used in statin synthesis, is a precursor for producing (R)-4-amino-3-hydroxybutanoic acid. nih.gov
While this compound is a versatile building block in organic synthesis, its direct role in the formal synthesis of the antibiotic Negamycin is not explicitly detailed in available research literature. The synthesis of Negamycin and its derivatives has been reported as a potential therapeutic avenue for conditions such as Duchenne muscular dystrophy, but the specific starting materials and synthetic intermediates used in these routes are not consistently linked back to this compound in the provided sources. nih.gov
The sigma-1 receptor (S1R) is a recognized therapeutic target for managing various disorders, including neuropathic pain. mdpi.comnih.gov Consequently, the development of novel and selective S1R antagonists is an active area of research. rsc.org Synthetic efforts have focused on various molecular scaffolds, including 2-aryl-4-aminobutanol and N-normetazocine derivatives. mdpi.comrsc.org Although the 4-aminobutanol structure bears a resemblance to the carbon backbone derivable from this compound, a direct synthetic connection or its use as a primary starting material in the construction of these specific antagonists is not explicitly established in the reviewed literature. The research on these antagonists highlights different synthetic pathways and precursors. mdpi.comresearchgate.net
Synthesis of Chiral Oxazolidinones
While direct synthesis routes of chiral oxazolidinones from this compound are not extensively documented in the provided research, the compound's derivatives are key in creating chiral structures. For instance, ethyl (S)-4-chloro-3-hydroxybutanoate, a derivative, is recognized as a useful chiral building block for pharmaceuticals. nih.govnih.gov This chiral synthon can be produced with high efficiency and enantioselectivity through the microbial reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov One study identified that the yeast Candida magnoliae can accumulate significant quantities of (S)-CHBE. nih.gov This highlights an indirect but crucial pathway where a derivative of this compound serves as a precursor to valuable chiral molecules, which are foundational for asymmetric synthesis, a field where chiral oxazolidinones are prominently used as auxiliaries.
Intermediate in Agrochemical Production
This compound serves as a crucial intermediate in the agrochemical industry, primarily through its conversion into cyclopropane (B1198618) derivatives.
Synthesis of Insecticides and Herbicides
Esters of cyclopropanecarboxylic acid, which are derived from this compound, are valuable intermediates in the manufacturing of agrochemicals, particularly insecticides. google.com The cyclopropane motif is a key structural element in a range of biologically active compounds used for crop protection. The conversion of this compound into these cyclopropane structures is a critical step in the synthesis pathway of these agricultural products.
Precursor for Cyclopropylamine and its Derivatives
A significant application of this compound is its role as a precursor in the synthesis of cyclopropylamine. google.comgoogle.com Cyclopropylamine is a vital intermediate for various agrochemicals, including 6-cyclopropylamino-2-chloro-s-triazine herbicides and the ectoparasiticide cyromazine. google.comgoogleapis.com The synthesis process typically involves the cyclization of an ester of 4-chlorobutyric acid to form the corresponding cyclopropanecarboxylate (B1236923) ester. google.com This ester is then converted to cyclopropanecarboxamide, which subsequently undergoes a Hofmann reaction to yield cyclopropylamine. google.comgoogle.com
Building Block for Advanced Organic Materials
The unique chemical structure of this compound makes it an important starting material for creating advanced organic materials with specific three-dimensional geometries.
Preparation of Cyclopropane Derivatives
This compound is widely used as a reagent for the preparation of various cyclopropane derivatives. guidechem.comchemicalbook.com The process often involves an intramolecular cyclization reaction. For example, this compound can be converted to ethyl cyclopropanecarboxylate by treatment with a sodium alkoxide. google.comgoogle.com Another important transformation is the Kulinkovich reaction, which allows for the preparation of cyclopropanol (B106826) derivatives from esters. organic-chemistry.orgwikipedia.org This reaction, when applied to this compound, can lead to the formation of key cyclopropane intermediates. scribd.com
Synthesis of Bicyclo[3.1.1]heptanes as Bioisosteres
A groundbreaking application of this compound is in the synthesis of bicyclo[3.1.1]heptanes (BCHeps). domainex.co.uknih.govspringernature.com These rigid, three-dimensional structures serve as bioisosteres for meta-substituted arenes, a common motif in pharmaceuticals. domainex.co.ukresearchgate.net The ability to replace flat aromatic rings with saturated, sp³-rich scaffolds like BCHeps is a highly sought-after strategy in drug discovery to improve pharmacokinetic properties. domainex.co.ukresearchgate.net
Interactive Data Table: Synthesis of Bicyclo[3.1.1]heptanes from this compound
| Step | Reaction | Key Reagents/Conditions | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | Kulinkovich Cyclopropanation | Grignard Reagent, Ti(IV) Isopropoxide | Cyclopropanol derivative | - |
| 2 | Mesylation | Mesyl Chloride | Mesylated intermediate | - |
| 3 | Rearrangement/Dibromocyclopropanation | - | Dibromocyclopropane intermediate | 58% (over 4 steps) |
| 4 | Propellane Formation | Phenyllithium | [3.1.1]Propellane | 43-61% |
| 5 | Functionalization (e.g., ATRA) | Alkyl Iodides, Photocatalyst | Functionalized Bicyclo[3.1.1]heptanes (BCHeps) | - |
Precursor for Latent Forms of Amino-butanal in Tryptamine (B22526) Synthesis
This compound serves as a valuable starting material in the synthesis of tryptamines, primarily by acting as a precursor to latent forms of 4-aminobutanal (B194337). The direct use of 4-aminobutanal in the Fischer indole (B1671886) synthesis is often problematic due to its instability. Therefore, more stable precursor molecules, or "latent forms," are employed, which can generate the required aldehyde in situ. This compound can be readily converted into such precursors, most notably 4-chlorobutanal (B1267710) and its acetals.
The reduction of this compound is one method to produce 4-chlorobutanal researchgate.net. This chlorinated aldehyde is a direct precursor to the aminobutanal (B8533048) needed for the Fischer synthesis of tryptamines. However, 4-chlorobutanal itself can be unstable, making its acetals a more practical choice for this synthetic route researchgate.net.
4-Chlorobutanal acetals are the most frequently utilized precursors of aminobutanal in this context researchgate.net. These compounds offer greater stability and can be effectively used in the synthesis of various tryptamine derivatives. The preparation of these acetals can be achieved through different synthetic pathways, and they serve as a stable source for the carbonyl component required in the Fischer reaction researchgate.net. The subsequent reaction with a suitable phenylhydrazine (B124118) derivative, followed by indolization, leads to the formation of the target tryptamine structure.
The following table provides an overview of the preparation of 4-chlorobutanal acetals, which are key latent forms of aminobutanal derived from precursors like this compound.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Chlorobutanol | EtOH, CaCl2, reflux, 12 h | 4-Chlorobutanal diethyl acetal | 60 | researchgate.net |
| γ-Butyrolactone | SOCl2, ZnCl2, 55°C, 22 h | 4-Chlorobutyryl chloride | 65-70 | researchgate.net |
| 4-Chlorobutyryl chloride | H2, Pd/BaSO4, quinoline, S, boiling xylene, 36 h | 4-Chlorobutanal | 80 | researchgate.net |
Table 1: Preparation of 4-Chlorobutanal and its Acetal
Furthermore, the conversion of these latent forms into tryptamines is a critical step. The following table illustrates the synthesis of a tryptamine derivative using a 4-aminobutanal acetal, which is derived from precursors like 4-chlorobutanal.
| Carbonyl Component | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Aminobutanal diethyl acetal | p-Methoxyphenylhydrazine hydrochloride, 25% H2SO4, 95-100°C, 30 min | 5-Methoxytryptamine | 65 | researchgate.net |
Table 2: Synthesis of a Tryptamine Derivative using a Latent Form of Aminobutanal
Stereochemical Control and Enantioselective Synthesis Utilizing Ethyl 4 Chlorobutyrate Derivatives
Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate
The asymmetric reduction of the ketone functionality in ethyl 4-chloro-3-oxobutanoate is a key transformation that establishes a chiral center, leading to the formation of optically active ethyl 4-chloro-3-hydroxybutyrate. This reduction can be achieved with high enantioselectivity using both biological and chemical methods.
Biocatalysis has emerged as a powerful and environmentally benign strategy for the synthesis of chiral compounds. A wide array of microorganisms and isolated enzymes, particularly carbonyl reductases, have been successfully employed for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate. These enzymatic reductions are often characterized by high yields and exceptional enantiomeric excesses (e.e.), operating under mild reaction conditions.
The selection of the biocatalyst is crucial as it dictates the stereochemical outcome of the reduction, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of ethyl 4-chloro-3-hydroxybutyrate. For instance, recombinant Escherichia coli cells expressing specific carbonyl reductases have been engineered for this purpose. In some systems, a co-expression strategy is used, incorporating a glucose dehydrogenase to facilitate the regeneration of the NADPH cofactor, which is essential for the reductase activity.
Various yeast and fungal strains have also demonstrated high efficacy in the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. For example, Aureobasidium pullulans has been utilized to produce (S)-ethyl 4-chloro-3-hydroxybutanoate with high optical purity. Similarly, enzymes from Sporobolomyces salmonicolor and Kluyveromyces lactis have been isolated and characterized for their ability to catalyze this transformation with high stereoselectivity. The use of whole-cell biocatalysts is often preferred for its operational simplicity and the elimination of the need for costly cofactor supplementation. To overcome challenges such as substrate instability and product inhibition in aqueous media, these bioreductions are frequently carried out in biphasic systems, using an organic solvent or ionic liquid to enhance productivity and facilitate product recovery.
| Biocatalyst | Target Enantiomer | Enantiomeric Excess (e.e.) | Yield |
|---|---|---|---|
| Recombinant E. coli expressing Carbonyl Reductase and Glucose Dehydrogenase | (R)-Ethyl 4-chloro-3-hydroxybutyrate | >99% | High |
| Aureobasidium pullulans | (S)-Ethyl 4-chloro-3-hydroxybutyrate | >99% | High |
| Burkholderia gladioli (BgADH3) | (R)-Ethyl 4-chloro-3-hydroxybutyrate | 99.9% | 91.8% |
| Aldehyde Reductase from Sporobolomyces salmonicolor | (R)-Ethyl 4-chloro-3-hydroxybutyrate | 86% | 95.4% |
| Carbonyl Reductase from Kluyveromyces lactis (KLCR1) | (S)-Ethyl 4-chloro-3-hydroxybutyrate | High | - |
While bioreductive methods offer significant advantages, chemical methods for the asymmetric reduction of β-keto esters like ethyl 4-chloro-3-oxobutanoate remain a vital tool in organic synthesis. These methods typically rely on the use of chiral catalysts, most notably transition metal complexes.
A prominent example is the Noyori asymmetric hydrogenation, which employs ruthenium catalysts bearing chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The asymmetric hydrogenation of ethyl 4-chloro-3-oxobutanoate catalyzed by a Ru-BINAP complex can afford the corresponding ethyl 4-chloro-3-hydroxybutyrate with high enantioselectivity. The choice of the (R)- or (S)-enantiomer of the BINAP ligand dictates the stereochemistry of the product, allowing for controlled access to either chiral alcohol.
These reactions are typically carried out under hydrogen pressure and require careful optimization of reaction conditions, including solvent, temperature, and pressure, to achieve high conversion and enantioselectivity. While highly effective, chemical reductions may necessitate the use of expensive and air-sensitive catalysts and often involve more stringent reaction conditions compared to their biocatalytic counterparts.
| Catalyst System | Target Enantiomer | Key Features |
|---|---|---|
| (S)-Ru-BINAP | (R)-Ethyl 4-chloro-3-hydroxybutyrate | Homogeneous catalysis, high enantioselectivity, requires hydrogen pressure. |
| (R)-Ru-BINAP | (S)-Ethyl 4-chloro-3-hydroxybutyrate | Provides access to the opposite enantiomer with high stereocontrol. |
Chiral Derivatization for Accessing Optically Active Compounds
The optically active products derived from the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate are valuable chiral building blocks. Their utility stems from the presence of multiple functional groups that can be further manipulated to construct more complex molecules.
As detailed in the preceding sections, both the (S)- and (R)-enantiomers of ethyl 3-hydroxy-4-chlorobutyrate can be synthesized in high optical purity. The choice between bioreductive and chemical methods allows for flexibility in accessing either enantiomer.
The (R)-enantiomer is a key intermediate in the synthesis of L-carnitine, a compound essential for fatty acid metabolism. It is also used in the preparation of (R)-4-amino-3-hydroxybutyric acid (GABOB), a neurotransmitter analog. The (S)-enantiomer, on the other hand, is a precursor for the synthesis of certain HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs. The availability of both enantiomers in high purity is therefore of significant pharmaceutical importance.
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. This reaction is widely used for the synthesis of nitrogen-containing compounds. In its enantioselective variant, it allows for the creation of chiral β-amino carbonyl compounds, which are important structural motifs in many natural products and pharmaceuticals.
While ethyl 4-chlorobutyrate and its derivatives possess the structural elements that could potentially participate in Mannich-type reactions, a review of the scientific literature indicates that their application in enantioselective Mannich reactions for the synthesis of complex molecules is not a widely documented strategy. Other related transformations, such as organocatalytic Michael additions of ethyl 4-chloro-3-oxobutanoate to nitroalkenes, have been reported for the synthesis of chiral heterocyclic compounds. However, specific examples of enantioselective Mannich reactions employing this compound derivatives as key substrates are not readily apparent in the surveyed literature. This suggests that while theoretically plausible, this specific application may be a niche area of research or other synthetic routes may be more commonly employed for the construction of the target molecules.
Advanced Topics and Future Research Directions
Computational Chemistry and Modeling of Reactions Involving Ethyl 4-Chlorobutyrate
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and their reactions. In the context of this compound, computational modeling can offer deep insights into reaction mechanisms, transition states, and the factors governing reactivity and selectivity. Techniques such as Density Functional Theory (DFT) and ab initio calculations can be employed to model the electronic structure and energy landscapes of reactions involving this compound.
For instance, modeling the nucleophilic substitution reactions at the primary carbon bearing the chlorine atom can help elucidate the energetics of the SN2 pathway. Computational studies can predict activation energies, reaction rates, and the influence of different nucleophiles, solvents, and catalysts on the reaction outcome. This predictive capability is invaluable for optimizing reaction conditions to maximize yield and minimize byproducts without costly and time-consuming laboratory experimentation.
Kinetic modeling is another crucial area. By simulating the reaction kinetics, researchers can understand the interplay of various factors, such as temperature, concentration, and catalyst loading. For transformations of this compound, such as its conversion to other valuable intermediates, kinetic models can help in designing more efficient processes. For example, in the synthesis of cyclopropane (B1198618) derivatives, modeling can help predict the optimal conditions for the desired cyclization reaction over competing side reactions. guidechem.com While direct computational studies on this compound are not extensively published, the principles from modeling similar esterification and substitution reactions are directly applicable. researchgate.net
Future research in this area could focus on developing detailed kinetic models for the biocatalytic transformations of this compound derivatives. Modeling enzyme-substrate interactions, for instance, can aid in the rational design of more efficient and selective biocatalysts. Quantum chemistry calculations could also be used to investigate the reaction pathways of novel catalytic systems, providing a theoretical foundation for experimental work. mdpi.com
Development of Novel Catalytic Systems for Transformations of this compound
The transformation of this compound and its derivatives into high-value chiral compounds is a significant area of research, driving the development of innovative catalytic systems. These systems aim to achieve high efficiency, selectivity, and sustainability.
Biocatalytic Systems: Enzymes, particularly carbonyl reductases, have emerged as powerful catalysts for the asymmetric reduction of related compounds like ethyl 4-chloro-3-oxobutanoate (COBE) to produce optically active ethyl (R)- or (S)-4-chloro-3-hydroxybutyrate ((R)-CHBE or (S)-CHBE). researchgate.netmdpi.com These chiral hydroxyesters are versatile precursors for pharmaceuticals. researchgate.netlookchem.com Researchers have identified and engineered robust enzymes from various microorganisms, such as Burkholderia gladioli, Yarrowia lipolytica, and Candida magnoliae, for this purpose. researchgate.netresearchgate.netnih.gov To overcome challenges like cofactor regeneration, enzyme-coupled systems have been developed. For example, co-expressing a glucose dehydrogenase gene allows for the in situ regeneration of the expensive NADPH cofactor, making the process more economically viable. researchgate.net
Another class of enzymes, halohydrin dehalogenases (HHDHs), shows promise for creating novel carbon-carbon or carbon-heteroatom bonds. These enzymes can catalyze the conversion of compounds like ethyl (S)-4-chloro-3-hydroxybutyrate into valuable products such as ethyl (R)-4-cyano-3-hydroxybutyrate, demonstrating their potential for expanding the synthetic utility of this compound derivatives. researchgate.net
Chemo-catalytic Systems: Alongside biocatalysis, novel chemo-catalytic systems are being explored. Asymmetric hydrogenation using transition metal complexes is a prominent strategy. For example, Ruthenium-BINAP ((S)-Ru-BINAP) complexes have been successfully used for the asymmetric hydrogenation of ethyl 4-chloroacetoacetate to produce optically pure (R)-CHBE with excellent enantioselectivity (ee). researchgate.net Research in this area focuses on optimizing reaction conditions and developing more active and stable catalysts. The use of microfluidic chip reactors and novel solvent systems, such as those involving ionic liquids, has been shown to enhance conversion and enantioselectivity. researchgate.net
| Catalytic System | Transformation | Key Advantages |
| Carbonyl Reductase (Burkholderia gladioli) | Asymmetric reduction of COBE to (R)-CHBE | High activity and enantioselectivity (99.9% ee) researchgate.net |
| Carbonyl Reductase (Yarrowia lipolytica) | Asymmetric reduction of COBE to (S)-CHBE | High yield (90%) and enantioselectivity (99% ee) researchgate.net |
| Halohydrin Dehalogenase (HHDH) | Conversion of (S)-CHBE to (R)-4-cyano-3-hydroxybutyrate | Formation of novel C-C bonds researchgate.net |
| (S)-Ru-BINAP Complex | Asymmetric hydrogenation of ECAA to (R)-CHBE | High enantioselectivity (99.3% ee) in ionic liquid systems researchgate.net |
Strategies for Enhancing Atom Economy and Selectivity in Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, with a strong emphasis on maximizing atom economy and selectivity. jocpr.comnih.gov Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org
Many traditional synthetic routes suffer from poor atom economy, generating significant amounts of waste. For example, substitution and elimination reactions often produce stoichiometric byproducts that must be disposed of. nih.gov In the context of this compound, a synthesis or reaction that produces a salt or other non-desired molecules as byproducts would have a lower atom economy.
Future strategies focus on designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product. Addition and rearrangement reactions are ideal in this regard, as they inherently have a 100% atom economy. nih.govscranton.edu The development of catalytic hydrogenation processes, for instance, represents a significant step towards better atom economy. In these reactions, hydrogen is added across a double bond, and ideally, all atoms are utilized in the final product. jocpr.com
Exploration of New Applications for this compound in Emerging Fields
This compound is primarily recognized as a versatile building block in organic synthesis. guidechem.com Its future applications are intrinsically linked to the novel molecules and materials that can be synthesized from it. The ability to use this compound as a precursor to valuable chiral intermediates opens up possibilities in several emerging fields.
Pharmaceutical Synthesis: The most significant application of this compound derivatives is in the pharmaceutical industry. As a precursor to chiral C4 building blocks like (R)- and (S)-CHBE, it is crucial for the synthesis of pharmacologically important molecules. lookchem.com These include L-carnitine (used in treating carnitine deficiency) and 4-amino-3-hydroxybutyric acid (GABOB), a neurotransmitter analogue. researchgate.netlookchem.com As drug development moves towards more complex and stereochemically pure active pharmaceutical ingredients (APIs), the demand for such versatile chiral synthons is expected to grow.
Biomedical Materials: The introduction of polymers into the biomedical field has opened new avenues in areas like tissue engineering and drug delivery. sigmaaldrich.com The functional groups present in derivatives of this compound (e.g., hydroxyl, ester) make them suitable candidates for incorporation into biodegradable polyesters or other biocompatible polymers. These polymers could be designed with specific properties for use in medical implants, scaffolds for tissue regeneration, or as matrices for controlled drug release.
Agrochemicals: The development of new, more effective, and environmentally benign pesticides and herbicides often requires access to novel chemical structures. The cyclopropane ring, for example, is a feature of several important agrochemicals. Given that this compound is a known reagent in the preparation of cyclopropane derivatives, it could find new applications in the synthesis of next-generation agrochemicals. guidechem.com
Future research will likely focus on expanding the library of complex molecules that can be synthesized from this compound. By leveraging advances in catalysis and synthetic methodology, this relatively simple starting material can be transformed into a wide array of high-value compounds for diverse and technologically advanced applications.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-chlorobutyrate, and how do reaction conditions impact yield?
this compound is commonly synthesized via two primary routes:
- Route 1 : Esterification of 4-chlorobutyric acid with ethanol under acid catalysis (e.g., H₂SO₄) .
- Route 2 : Reaction of γ-butyrolactone with ethanol and HCl, achieving ~81% yield under optimized reflux conditions . Key factors affecting yield include catalyst concentration, reaction time, and temperature. Impurities like unreacted starting materials or side products (e.g., diesters) require purification via fractional distillation or column chromatography.
Q. Which analytical techniques are recommended for characterizing this compound and resolving co-eluting isomers?
- Gas Chromatography (GC) : Widely used for purity assessment, but challenges arise due to co-elution of isomers (e.g., mthis compound and methyl 3,3-dichlorobutyrate). To resolve this, use polar capillary columns (e.g., DB-WAX) and validate with synthetic standards .
- NMR Spectroscopy : Distinguishes structural isomers via characteristic shifts (e.g., β-hydrogens in 4-chloro derivatives resonate at δ 2.4–2.6 ppm) .
- Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z 99 for Cl(CH₂)₃⁺) confirm molecular identity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Classification : Classified as a 3.1C flammable liquid (HSNO Act 1996); requires storage at 0–6°C in flame-resistant cabinets .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and splash goggles to avoid skin/eye contact.
- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal to prevent environmental release .
Advanced Research Questions
Q. How does this compound participate in cyclopropane ring formation, and what competing pathways arise under varying conditions?
- Mechanism : In the presence of strong bases (e.g., LDA), this compound undergoes intramolecular alkylation of its enolate anion, forming ethyl cyclopropanecarboxylate .
- Competing Pathways : At higher temperatures or extended reaction times, Claisen condensation with enolate intermediates generates byproducts like l,6,6-triphenyl-2-piperidone .
- Mitigation : Use low temperatures (−78°C) and stoichiometric control to favor cyclopropanation over side reactions.
Q. How can researchers address contradictory data in isomer distribution studies of chlorinated butyrate derivatives?
- Quantitative Analysis : When GC peaks overlap (e.g., 4- and 3-chloro isomers), employ response factor corrections using synthetic standards .
- Statistical Modeling : Apply multivariate regression to deconvolute integrated peak areas, assuming 4-chloro isomers are minor initially .
- Validation : Cross-verify with orthogonal techniques (e.g., HPLC or 2D-NMR) to resolve ambiguities.
Q. What methodologies optimize this compound’s use as an enzyme inhibitor in pharmacological studies?
- Enzyme Assays : Screen inhibitory activity via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .
- Dose-Response Curves : Determine IC₅₀ values under physiological pH (7.4) and temperature (37°C) to mimic in vivo conditions.
- Selectivity Testing : Use knockout cell lines or competitive substrates to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
